1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635849
InChI: InChI=1S/C10H17N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17635849

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 1-(2-methoxycyclohexyl)pyrazol-3-amine
Standard InChI InChI=1S/C10H17N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12)
Standard InChI Key ZUOIJCVMCACZJS-UHFFFAOYSA-N
Canonical SMILES COC1CCCCC1N2C=CC(=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(2-methoxycyclohexyl)-1H-pyrazol-3-amine is C₁₀H₁₇N₃O, with a molecular weight of 195.26 g/mol . Its structure comprises a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted at the 1-position by a 2-methoxycyclohexyl group and at the 3-position by an amine group. The methoxycyclohexyl moiety introduces stereochemical complexity, as the cyclohexane ring can adopt multiple conformations (e.g., chair, boat), influencing the compound’s physicochemical behavior.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amineC₁₀H₁₇N₃O195.262-Methoxycyclohexyl, amine
1-(3-Methoxycyclohexyl)-1H-pyrazol-3-amineC₁₀H₁₇N₃O195.263-Methoxycyclohexyl, amine
1-(2-Methoxycyclopentyl)-4-methyl-1H-pyrazol-3-amineC₁₀H₁₇N₃O195.262-Methoxycyclopentyl, methyl
5-Bromo-1-methyl-1H-pyrazol-3-amineC₄H₆BrN₃176.01Bromo, methyl

Stereochemical Considerations

The 2-methoxycyclohexyl group’s axial or equatorial positioning affects the compound’s dipole moment, solubility, and intermolecular interactions. For instance, an equatorial methoxy group reduces steric hindrance, enhancing stability compared to axial configurations. Computational models predict a chair conformation as the most stable for the cyclohexane ring, with the methoxy group occupying an equatorial position to minimize 1,3-diaxial strain .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 1-(2-methoxycyclohexyl)-1H-pyrazol-3-amine is documented, analogous pyrazole derivatives are synthesized through:

  • Condensation Reactions: Diethyl acetylenedicarboxylate and methylhydrazine form pyrazole cores, followed by functionalization .

  • Bromination: Tribromophosphine (PBr₃) introduces bromine atoms at specific positions, as seen in 5-bromo-1-methyl-1H-pyrazol-3-amine synthesis .

  • Hydrolysis and Substitution: Alkaline hydrolysis of ester groups and subsequent reactions with tert-butyl alcohol or azido reagents yield carbamate intermediates, which are deprotected to amines .

For the target compound, a plausible route involves:

  • Step 1: Condensation of 2-methoxycyclohexylhydrazine with a propargyl amine to form the pyrazole ring.

  • Step 2: Selective bromination or methoxylation to introduce substituents.

  • Step 3: Deprotection of amine groups using trifluoroacetic acid (TFA) .

Reaction Optimization

Key parameters include:

  • Temperature: Reactions often proceed at 80–100°C for cyclization .

  • Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilic substitution rates .

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) confirm amine and methoxy groups .

  • NMR: ¹H NMR spectra show methoxy proton singlet at δ 3.3–3.5 ppm and cyclohexyl protons as multiplet signals (δ 1.2–2.1 ppm).

Solubility and Stability

The compound is lipophilic (logP ≈ 1.8) due to the cyclohexyl group, favoring solubility in organic solvents like ethyl acetate. Aqueous solubility is limited (<1 mg/mL) but improves in acidic buffers via amine protonation. Stability studies indicate decomposition above 200°C, with hydrolysis susceptibility under strong acidic/basic conditions .

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